molecular formula C19H16N4O4S B402809 (7E)-3-(4-METHOXYPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

(7E)-3-(4-METHOXYPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

Cat. No.: B402809
M. Wt: 396.4g/mol
InChI Key: YTTXYGZTTNTBQI-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (7E)-3-(4-METHOXYPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a heterocyclic compound that features a unique combination of a thiazole ring fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-3-(4-METHOXYPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves the condensation of 4-nitrobenzaldehyde with 3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Reduction: 7-{4-aminobenzylidene}-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one.

    Substitution: Products depend on the nucleophile used in the substitution reaction.

Scientific Research Applications

(7E)-3-(4-METHOXYPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE:

    Medicinal Chemistry: As a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of (7E)-3-(4-METHOXYPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

    4-methoxyphenethylamine: Used as a precursor in organic synthesis.

    4-nitrophenethylamine: Known for its use in the synthesis of other organic compounds.

    2-(4-methoxyphenyl)ethylamine: Utilized in the synthesis of heterocyclic compounds.

Uniqueness: : The unique combination of the thiazole and triazine rings in (7E)-3-(4-METHOXYPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4g/mol

IUPAC Name

(7E)-3-(4-methoxyphenyl)-7-[(4-nitrophenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H16N4O4S/c1-27-16-8-6-14(7-9-16)21-11-20-19-22(12-21)18(24)17(28-19)10-13-2-4-15(5-3-13)23(25)26/h2-10H,11-12H2,1H3/b17-10+

InChI Key

YTTXYGZTTNTBQI-LICLKQGHSA-N

SMILES

COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S3

Isomeric SMILES

COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S3

Canonical SMILES

COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S3

Origin of Product

United States

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